molecular formula C12H14O3 B1610639 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 85858-95-3

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B1610639
CAS RN: 85858-95-3
M. Wt: 206.24 g/mol
InChI Key: WJNRAOKRAWFGFS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Transformation

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is actively involved in the synthesis of various chemical compounds. A notable example includes its use in the rapid development of an enantioselective synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This synthesis involves a two-stage, three-step process from 7-methoxy tetralone, utilizing Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalysed oxidation (Ainge et al., 2003).

Pharmaceutical Intermediates

The compound is instrumental in synthesizing pharmaceutical intermediates. For instance, a new pharmaceutical intermediate, (P methoxyphenyl) 7 methoxy 1 hydroxy 3 naphthalenecarbonylic acid, was synthesized using a process involving Friedel-Crafts reaction among other steps, demonstrating the compound's role in the development of pharmaceutical products (Yu Ma, 2000).

Safety And Hazards

Specific safety and hazard information for this compound is not readily available in the searched resources. However, it is always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for this compound could involve further exploration of its synthesis, potential applications, and properties. However, specific future directions are not mentioned in the available resources23.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h5-7,10H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNRAOKRAWFGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534114
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

CAS RN

85858-95-3
Record name 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85858-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (5.0 g) and (S)-(−)-1-phenethylamine (3.2 mL) were dissolved in methanol (50 mL), and the solvent was evaporated under reduced pressure to give crude crystals (7.33 g). This was recrystallized from a mixed solvent of methanol and isopropyl ether. The obtained crystals were partitioned between ethyl acetate and 1 mol/L-hydrochloric acid. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give (S)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (0.96 g).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
(S)-(−)-1-phenethylamine
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Ainge, D Ennis, M Gidlund… - … process research & …, 2003 - ACS Publications
A two-stage, three-step synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone is described which employed an optimised …
Number of citations: 18 pubs.acs.org
AEHH Mohamed, Ahmed - Journal of natural products, 2005 - ACS Publications
Investigation of a CH 2 Cl 2 extract of the aerial parts of Senecio aegyptius var. discoideus afforded nine eremophilane compounds, of which six are new (1−6), namely, 1β-hydroxy-8αH-…
Number of citations: 24 pubs.acs.org
Y Iso, E Grajkowska, JT Wroblewski… - Journal of medicinal …, 2006 - ACS Publications
Recent genetic and pharmacological studies have suggested that the metabotropic glutamate receptor subtype 5 (mGluR5) may represent a druggable target in identifying new …
Number of citations: 103 pubs.acs.org
C Cassani, R Martin-Rapun, E Arceo, F Bravo… - Nature protocols, 2013 - nature.com
We describe two procedures for the synthesis of primary amines derived from 9-amino(9-deoxy)epi cinchona alkaloids, valuable catalysts used in the asymmetric functionalization of …
Number of citations: 102 www.nature.com
HJ Federsel - Accounts of chemical research, 2009 - ACS Publications
In process research and development (PR&D), the generation and manipulation of small-molecule drugs ranges from bench-scale (laboratory) chemistry to pilot plant manufacture to …
Number of citations: 83 pubs.acs.org
S Hirasawa, T Kikuchi, S Kawazoe - Organic Process Research & …, 2019 - ACS Publications
ASP3627 (1) is a potent Janus kinase inhibitor discovered and developed by Astellas Pharma Inc. Here, we report the development of a practical and scalable method for manufacturing …
Number of citations: 5 pubs.acs.org
I Dumitrescu, PR Unwin, NR Wilson… - Analytical …, 2008 - ACS Publications
Ultramicroelectrodes (UMEs) fabricated from networks of chemical vapor deposited single-walled carbon nanotubes (SWNTs) on insulating silicon oxide surfaces are shown to offer …
Number of citations: 66 pubs.acs.org
Y Saito, H Kataoka, S Murata, Y Uetani… - The Journal of …, 2003 - ACS Publications
The development of new materials for energy conversion systems is a pressing need for dealing with the energy problem and environmental preservation of the earth. On the basis of …
Number of citations: 22 pubs.acs.org
A Ajamian, JL Gleason - Organic Letters, 2001 - ACS Publications
Allyl propargyl ethers undergo cobalt-mediated cycloisomerization reactions to form dihydrofurans in good yield and with excellent diastereoselectivity. The reaction works with a range …
Number of citations: 32 pubs.acs.org
CA Jaska, I Manners - Journal of the American Chemical Society, 2004 - ACS Publications
Highly active Rh colloids, generated in situ during the catalytic dehydrocoupling of Me 2 NH·BH 3 using [{Rh(cod)(μ-Cl)} 2 ] as a precatalyst, are capable of efficiently hydrogenating …
Number of citations: 106 pubs.acs.org

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